IDX184 - 1036915-08-8

IDX184

Catalog Number: EVT-270465
CAS Number: 1036915-08-8
Molecular Formula: C25H35N6O9PS
Molecular Weight: 626.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IDX 184 is an RNA-directed RNA polymerase (NS5B) inhibitor potentially for the treatment of HCV infection.
Source and Classification

IDX184 is classified as a direct-acting antiviral agent, particularly within the category of nucleotide inhibitors. It is synthesized to combat hepatitis C virus infections by mimicking natural nucleotides, thereby interfering with viral replication processes. The compound has been studied extensively for its efficacy and safety in clinical settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of IDX184 involves several key steps focusing on the formation of the phosphoramidate prodrug. The process typically includes:

  1. Starting Materials: The synthesis begins with 2′-methylguanosine, which is modified to create a phosphoramidate derivative.
  2. Phosphorylation: The introduction of phosphate groups is crucial for converting the compound into its active form post-administration.
  3. Purification: After synthesis, IDX184 undergoes purification processes such as chromatography to ensure the removal of impurities and unreacted starting materials.

The technical details include using high-performance liquid chromatography for purification and characterization of the compound's purity and identity .

Molecular Structure Analysis

Structure and Data

The molecular structure of IDX184 can be represented as follows:

  • Chemical Formula: C₁₁H₁₅N₅O₈P
  • Molecular Weight: Approximately 359.24 g/mol

The structure features a guanosine base modified at the 2′ position with a methyl group, along with a phosphoramidate linkage that enhances its bioavailability and stability in the body .

Structural Insights

Molecular modeling studies have revealed that IDX184 possesses favorable interactions with the hepatitis C virus polymerase, enhancing its ability to inhibit viral replication effectively. The compound's design allows it to mimic the natural substrate of the polymerase, facilitating competitive inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

IDX184 undergoes several key reactions upon administration:

  1. Conversion to Active Form: Once absorbed, IDX184 is converted into its active triphosphate form by intracellular enzymes. This conversion is critical for its antiviral activity.
  2. Inhibition Mechanism: The active triphosphate competes with natural nucleotides for incorporation into viral RNA, leading to premature termination of RNA synthesis.

The kinetics of these reactions have been studied using various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, which confirm the rapid conversion and effective inhibition of hepatitis C virus replication .

Mechanism of Action

Process and Data

The mechanism by which IDX184 exerts its antiviral effects involves several steps:

  1. Cellular Uptake: After oral administration, IDX184 is absorbed and transported to liver cells.
  2. Activation: Inside hepatocytes, it is converted into 2′-methylguanosine triphosphate.
  3. Inhibition of Polymerase: The triphosphate form competes with guanosine triphosphate for binding to the hepatitis C virus polymerase, effectively blocking viral RNA synthesis.

This mechanism has been supported by quantitative structure-activity relationship studies that demonstrate IDX184's potency compared to other antiviral agents like sofosbuvir .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Solubility: Soluble in water and organic solvents due to its polar nature.

Chemical Properties

  • Stability: Chemically stable under physiological conditions but requires activation for efficacy.
  • pKa Values: Relevant pKa values indicate its ionization state at physiological pH, influencing its absorption and distribution characteristics.

Analyses conducted on IDX184 reveal that it possesses favorable pharmacokinetic properties such as good solubility and permeability, which are essential for effective oral bioavailability .

Applications

Scientific Uses

IDX184 has significant applications in virology and pharmacology:

  • Antiviral Therapy: Primarily developed for treating hepatitis C virus infections.
  • Research Tool: Utilized in studies exploring nucleotide analogs' mechanisms in viral replication.
  • Drug Development: Serves as a model compound in developing new antiviral agents targeting similar pathways.
Introduction to IDX184: Pharmacological Context and Research Significance

Hepatitis C virus (HCV) infection represents a global health challenge, affecting approximately 170 million people worldwide and posing significant risks for cirrhosis and hepatocellular carcinoma. The historical limitations of pegylated interferon/ribavirin (PegIFN/RBV) regimens—modest efficacy against genotype-1 HCV and poor tolerability—necessitated novel therapeutic strategies. Nucleotide analogues emerged as pivotal candidates due to their high barrier to resistance and pan-genotypic potential. IDX184, a liver-targeted nucleotide prodrug of 2′-methylguanosine (2′-MeG), embodies innovations in selective drug delivery and metabolic activation. Its development addressed critical pharmacological challenges in HCV therapy: inefficient intracellular activation of nucleoside analogues and systemic toxicity associated with off-target effects [2] [4].

Historical Development of Nucleotide Analogues in Antiviral Therapy

Nucleotide analogues function as substrates for viral polymerases, terminating RNA/DNA synthesis upon incorporation. Their evolution reflects iterative pharmacological problem-solving:

  • First-Generation Analogues: Early nucleosides like ribavirin demonstrated broad-spectrum activity but faced limitations due to non-targeted delivery and inefficient phosphorylation. Ribavirin’s inhibition of inosine monophosphate dehydrogenase (IMPDH) reduced GTP pools, contributing to hemolytic anemia and undermining clinical utility [3].

  • Structural Innovations: Modifications to the nucleoside scaffold aimed to enhance polymerase affinity and metabolic stability. The introduction of 2′-C-methyl ribose modifications (e.g., 2′-C-methylcytidine, valopicitabine) improved potency against HCV NS5B polymerase. However, gastrointestinal toxicity and mitochondrial toxicity (e.g., inhibition of RNA polymerase POLRMT) halted development of several candidates (Table 1) [3] [7].

  • Prodrug Strategies: To overcome poor membrane permeability and phosphorylation bottlenecks, phosphoramidate prodrugs (e.g., sofosbuvir’s ProTide) masked charged phosphates. These enabled intracellular delivery of monophosphates, bypassing rate-limiting kinase steps. While successful, systemic exposure of nucleoside metabolites remained a concern for off-target toxicity [1] [3].

Structural Evolution of Key HCV Nucleotide Analogues:Table 1: Comparative properties of HCV nucleotide inhibitors

CompoundCore ModificationProdrugOutcome/Limitations
Valopicitabine2′-C-methylcytidine3′-O-valinyl esterPhase IIb arrest (GI toxicity)
Balapiravir (R1626)2′-C-methylguanosineNoneHematologic toxicity
BMS-986094 (INX-189)2′-C-methylguanosineDual ProTideCardiac/renal toxicity (POLRMT inhibition)
Sofosbuvir2′-F-2′-C-methyluridineProTideApproved (minimal POLRMT inhibition)
IDX1842′-C-methylguanosineLiver-targetedPhase II (enhanced hepatoselectivity)

[3] [7]

  • Mitochondrial Toxicity Lessons: The failure of BMS-986094 (sharing 2′-MeG-TP metabolite with IDX184) highlighted the role of polymerase selectivity. Its triphosphate inhibited human mitochondrial RNA polymerase (POLRMT), disrupting oxidative phosphorylation. This underscored the need for analogues with discriminatory binding for viral NS5B over host polymerases [3].

IDX184 as a Liver-Targeted Nucleotide Prodrug: Core Innovations

IDX184 (Fig 1) represents a paradigm shift in nucleotide prodrug design through hepatocyte-selective delivery. Its structure integrates:

[2′-MeG-5′-phosphate] – [Amino acid] – [Aryloxy phosphoramidate]  

This architecture enables:

  • Liver-Targeted Bioactivation: Upon oral absorption, IDX184 undergoes extensive first-pass hepatic extraction (~95% in primates). Hepatic cytochrome P450 (CYP) and hydrolases cleave the prodrug, releasing 2′-MeG-monophosphate (2′-MeG-MP) within hepatocytes. Subsequent phosphorylation yields the active triphosphate (2′-MeG-TP), a potent NS5B inhibitor (IC₅₀ = 0.13 μM). Critically, systemic exposure to 2′-MeG is minimized, reducing off-target phosphorylation risks [2] [4].

  • Bypassing Rate-Limiting Kinases: Direct delivery of 2′-MeG-MP circumvents the initial kinase-dependent phosphorylation step—a bottleneck for nucleoside analogues like 2′-C-methylguanosine (cellular EC₅₀ = 3.5 μM). This enhances intracellular 2′-MeG-TP generation >100-fold versus the parent nucleoside in vitro [2] [7].

Pharmacokinetic and Antiviral Performance:Table 2: IDX184 clinical pharmacokinetics and antiviral activity

Dose (mg/day)Plasma Cₘₐₓ (ng/mL)Plasma AUC₀–ₜ (ng·h/mL)HCV RNA Δ (log₁₀ IU/mL)
251.717.3-0.5 ± 0.6
503.946.7-0.7 ± 0.2
7510.2112.9-0.6 ± 0.3
10019.0334.0-0.7 ± 0.5
Placebo---0.05 ± 0.3

Data from 3-day monotherapy in genotype-1 HCV patients [4]

  • Antiviral Efficacy: In a phase IIa trial, IDX184 (25–100 mg/day × 3 days) achieved dose-dependent viral load reductions (0.5–0.7 log₁₀) in treatment-naïve HCV patients. No resistance mutations were detected, affirming the high genetic barrier of nucleoside inhibitors. Notably, serum ALT levels decreased at doses ≥75 mg/day, suggesting hepatoprotective effects [4] [6].

  • Metabolic Specificity: In vitro studies confirmed IDX184’s metabolism occurs predominantly in hepatocytes via CYP-dependent and -independent pathways. The low systemic exposure to 2′-MeG (plasma Cₘₐₓ = 1.1–17 ng/mL after 5–100 mg doses) contrasts sharply with nucleoside analogues like valopicitabine, validating its liver-targeting efficacy (Table 2) [2] [4].

  • Clinical Development Trajectory: Despite a 2010 clinical hold due to toxicity concerns with a coadministered protease inhibitor (IDX320), IDX184 advanced to phase IIb based on favorable interim data (12-week PegIFN/RBV combination). The FDA lifted the partial hold in 2012, permitting exploration in interferon-free regimens—a testament to its distinct safety and efficacy profile relative to earlier 2′-C-methylguanosine prodrugs [6].

Properties

CAS Number

1036915-08-8

Product Name

IDX184

IUPAC Name

S-[2-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-(benzylamino)phosphoryl]oxyethyl] 3-hydroxy-2,2-dimethylpropanethioate

Molecular Formula

C25H35N6O9PS

Molecular Weight

626.6 g/mol

InChI

InChI=1S/C25H35N6O9PS/c1-24(2,13-32)22(35)42-10-9-38-41(37,28-11-15-7-5-4-6-8-15)39-12-16-18(33)25(3,36)21(40-16)31-14-27-17-19(31)29-23(26)30-20(17)34/h4-8,14,16,18,21,32-33,36H,9-13H2,1-3H3,(H,28,37)(H3,26,29,30,34)/t16-,18-,21-,25-,41?/m1/s1

InChI Key

FGHMGRXAHIXTBM-TWFJNEQDSA-N

SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(NCC4=CC=CC=C4)OCCSC(=O)C(C)(C)CO)O)O

Solubility

Soluble in DMSO

Synonyms

IDX 184; IDX184; IDX-184

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(NCC4=CC=CC=C4)OCCSC(=O)C(C)(C)CO)O)O

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(NCC4=CC=CC=C4)OCCSC(=O)C(C)(C)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.